molecular formula C18H25F3N2O2 B241462 N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide

N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide

Cat. No. B241462
M. Wt: 358.4 g/mol
InChI Key: QZBGUSCXLLBKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. However, its potential as a research tool has been recognized in recent years.

Mechanism of Action

N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide acts as a partial agonist of the 5-HT1B and 5-HT2C receptors, which are G protein-coupled receptors that bind to serotonin. The activation of these receptors leads to a decrease in the release of neurotransmitters such as dopamine and norepinephrine, as well as an increase in the release of serotonin. This results in a range of physiological and behavioral effects, including vasoconstriction, appetite suppression, and mood modulation.
Biochemical and Physiological Effects
N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide has been shown to have a range of biochemical and physiological effects, including:
- Vasoconstriction: N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide has been shown to cause constriction of blood vessels, which may contribute to its potential as a therapeutic target for migraine.
- Appetite suppression: N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide has been shown to decrease food intake in animal studies, which suggests its potential as a treatment for obesity.
- Mood modulation: N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide has been shown to have both anxiogenic and anxiolytic effects in animal studies, which suggests its potential as a treatment for anxiety disorders.

Advantages and Limitations for Lab Experiments

N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide has several advantages as a research tool, including its selectivity for the 5-HT1B and 5-HT2C receptors, which allows for the investigation of specific signaling pathways. However, N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide also has limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for the research on N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide, including:
- Investigation of the role of N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide in the regulation of circadian rhythms and sleep.
- Development of N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide analogs with improved selectivity and efficacy.
- Investigation of the potential of N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide as a therapeutic target for neurological and psychiatric disorders.
- Investigation of the potential of N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide as a tool for the study of serotonin signaling in the cardiovascular system.
Conclusion
In conclusion, N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide is a synthetic compound that has potential as a research tool for investigating the role of serotonin receptors in various physiological and pathological processes. Its selectivity for the 5-HT1B and 5-HT2C receptors allows for the investigation of specific signaling pathways, but careful dosing is required to avoid toxicity. Future research on N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide may lead to the development of new therapeutic targets for neurological and psychiatric disorders, as well as a better understanding of serotonin signaling in the cardiovascular system.

Synthesis Methods

The synthesis of N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide involves the reaction of 1-benzylpiperazine with trifluoromethylphenylacetic acid chloride in the presence of a base. The resulting product is then reacted with pentanoyl chloride to form N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide. The purity of the final product can be improved by recrystallization or column chromatography.

Scientific Research Applications

N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide has been used in scientific research to investigate the role of serotonin receptors in various physiological and pathological processes. Specifically, N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide is a selective agonist of the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide has also been used to study the effects of serotonin on the cardiovascular system, as well as its potential as a therapeutic target for migraine and other neurological disorders.

properties

Product Name

N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide

Molecular Formula

C18H25F3N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide

InChI

InChI=1S/C18H25F3N2O2/c1-3-5-7-15(24)22-17(23-16(25)8-6-4-2)13-9-11-14(12-10-13)18(19,20)21/h9-12,17H,3-8H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

QZBGUSCXLLBKCC-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC(C1=CC=C(C=C1)C(F)(F)F)NC(=O)CCCC

Canonical SMILES

CCCCC(=O)NC(C1=CC=C(C=C1)C(F)(F)F)NC(=O)CCCC

Origin of Product

United States

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